molecular formula C16H15N3O B8334256 1-{[2-(Phenyloxy)phenyl]methyl}-1H-pyrazol-3-amine

1-{[2-(Phenyloxy)phenyl]methyl}-1H-pyrazol-3-amine

Cat. No. B8334256
M. Wt: 265.31 g/mol
InChI Key: ZNGYIGKJQZUAES-UHFFFAOYSA-N
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Patent
US08399436B2

Procedure details

To a solution of crude 2-(1-{[2-(phenyloxy)phenyl]methyl}-1H-pyrazol-3-yl)-1H-isoindole-1,3(2H)-dione (2.35 g, 5.94 mmol) in THF (30 ml) was added hydrazine hydrate (1.44 ml, 29.7 mmol, Aldrich). The resulting colourless solution was stirred at 50° C. for 2 h. A white solid precipitated. The suspension was cooled to ambient temperature and filtered through a sinter funnel. The filtrate was then filtered through a hydrophobic frit and concentrated under reduced pressure to give the title compound as a white solid (1.58 g); LCMS: (System 3) MH+=266, tRET=0.86 min.
Name
2-(1-{[2-(phenyloxy)phenyl]methyl}-1H-pyrazol-3-yl)-1H-isoindole-1,3(2H)-dione
Quantity
2.35 g
Type
reactant
Reaction Step One
Quantity
1.44 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([O:7][C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=2[CH2:14][N:15]2[CH:19]=[CH:18][C:17]([N:20]3C(=O)C4C(=CC=CC=4)C3=O)=[N:16]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.O.NN>C1COCC1>[C:1]1([O:7][C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=2[CH2:14][N:15]2[CH:19]=[CH:18][C:17]([NH2:20])=[N:16]2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:1.2|

Inputs

Step One
Name
2-(1-{[2-(phenyloxy)phenyl]methyl}-1H-pyrazol-3-yl)-1H-isoindole-1,3(2H)-dione
Quantity
2.35 g
Type
reactant
Smiles
C1(=CC=CC=C1)OC1=C(C=CC=C1)CN1N=C(C=C1)N1C(C2=CC=CC=C2C1=O)=O
Name
Quantity
1.44 mL
Type
reactant
Smiles
O.NN
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The resulting colourless solution was stirred at 50° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A white solid precipitated
TEMPERATURE
Type
TEMPERATURE
Details
The suspension was cooled to ambient temperature
FILTRATION
Type
FILTRATION
Details
filtered through a sinter funnel
FILTRATION
Type
FILTRATION
Details
The filtrate was then filtered through a hydrophobic frit
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(=CC=CC=C1)OC1=C(C=CC=C1)CN1N=C(C=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.58 g
YIELD: CALCULATEDPERCENTYIELD 100.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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